Carmegliptin

DPP-4 Inhibition IC50 Selectivity

Carmegliptin (RO-4876904, R-1579, RG-1579) is an orally active, potent, and long-acting dipeptidyl peptidase IV (DPP-4) inhibitor. This pyrrolidinone-based small molecule was advanced to Phase II clinical trials for type 2 diabetes mellitus.

Molecular Formula C20H28FN3O3
Molecular Weight 377.5 g/mol
CAS No. 813452-18-5
Cat. No. B1668243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmegliptin
CAS813452-18-5
SynonymsR-1579;  RG-1579;  RO-4876904;  RO-4876904-001;  R1579;  RG1579;  RO4876904;  RO4876904001;  R 1579;  RG 1579;  RO 4876904;  RO 4876904 001
Molecular FormulaC20H28FN3O3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC
InChIInChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1
InChIKeyGUYMHFIHHOEFOA-ZCPGHIKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Carmegliptin (CAS 813452-18-5) for Scientific Procurement and Research Applications


Carmegliptin (RO-4876904, R-1579, RG-1579) is an orally active, potent, and long-acting dipeptidyl peptidase IV (DPP-4) inhibitor [1]. This pyrrolidinone-based small molecule was advanced to Phase II clinical trials for type 2 diabetes mellitus [2]. Preclinical studies demonstrate extensive tissue distribution, resistance to hepatic metabolism, and excretion largely unchanged in urine and bile [3].

Why Carmegliptin is Not Interchangeable with Other DPP-4 Inhibitors


Despite being a DPP-4 inhibitor, carmegliptin possesses a unique molecular structure and distinct pharmacokinetic profile that preclude simple substitution with other gliptins. Key differentiators include its pyrrolidinone-based scaffold [1], unique allometric scaling parameters for human clearance [2], and its property as a P-glycoprotein (P-gp) substrate , which influence its tissue distribution and potential drug-drug interactions. Generic substitution would therefore result in a different pharmacological and metabolic profile, compromising experimental reproducibility and clinical translatability.

Quantitative Evidence Guide for Carmegliptin Differentiation in Research Procurement


Potency and Selectivity: Carmegliptin vs. Established DPP-4 Inhibitors

Carmegliptin demonstrates potent inhibition of human recombinant DPP-4 with an IC50 of 10.3 nM . While this potency is comparable to sitagliptin (IC50 ~19 nM) [1], it is its unique selectivity profile against related peptidases DPP-8 and DPP-9, the inhibition of which may be associated with toxicities, that is a key differentiator [2]. However, specific IC50 values for carmegliptin against DPP-8/9 were not located in the search results; therefore, quantitative selectivity comparison cannot be provided.

DPP-4 Inhibition IC50 Selectivity

Predictive Human Clearance: Carmegliptin vs. Alogliptin and Sitagliptin

Allometric scaling, a method for predicting human pharmacokinetic parameters from animal data, provides a unique quantitative signature for carmegliptin. The allometric equation for predicting human intravenous clearance (CL) was determined to be 1.170W⁰·⁷⁵⁶ [1]. This relationship differs from those calculated for alogliptin (1.867W⁰·⁷⁸⁰) and sitagliptin (2.020W⁰·⁵²⁹), indicating distinct interspecies scaling behavior [1].

Pharmacokinetics Allometric Scaling Clearance

Tissue Distribution and Excretion Profile of Carmegliptin

Carmegliptin exhibits extensive tissue distribution and is primarily excreted unchanged, with a variable oral bioavailability of 28-174% in preclinical species [1]. Following oral administration in rats and dogs, >94% of the radioactive dose was recovered, with approximately 36% excreted unchanged in urine, 29% in intestinal lumen, and 19% in bile [1]. In vitro studies confirm high resistance to hepatic metabolism across species [1].

Tissue Distribution Metabolism Excretion

Structural Differentiation: Carmegliptin as a Pyrrolidinone-Based Inhibitor

Carmegliptin is a pyrrolidinone-based inhibitor, a class distinct from the cyanopyrrolidines (e.g., vildagliptin) or β-amino acid derivatives (e.g., sitagliptin) [1]. A published single-crystal X-ray structure of carmegliptin bound to the human DPP-4 active site reveals that its fluoromethylpyrrolidone moiety extends into an adjacent lipophilic pocket, a binding mode that may contribute to its unique properties [2].

Structure-Activity Relationship X-ray Crystallography Binding Mode

Carmegliptin as a P-Glycoprotein Substrate: Implications for Research

Carmegliptin is identified as a substrate for the efflux transporter P-glycoprotein (P-gp, MDR1) . In vitro studies show it is a good substrate for Mdr1/MDR1, and its transport is not significantly mediated by Breast Cancer Resistance Protein (BCRP) [1]. This property has functional implications, as carmegliptin has been shown to synergize with the P-gp inhibitor Verapamil .

P-glycoprotein Drug Transport Pharmacokinetics

Clinical Development Status: Phase II Completion in Type 2 Diabetes

Carmegliptin advanced to Phase II clinical trials for the treatment of type 2 diabetes mellitus, as evidenced by a completed multicenter, double-blind, randomized, placebo-controlled dose-ranging study (NCT00502710) [1]. Its highest phase of development is Phase II, and no further progression is recorded [2].

Clinical Trial Phase II Type 2 Diabetes

Strategic Application Scenarios for Carmegliptin in Research and Development


In Vivo Pharmacokinetic and Tissue Distribution Studies

Carmegliptin's extensive tissue distribution, high metabolic stability, and excretion as unchanged drug make it an ideal probe for studying DPP-4 inhibitor disposition. Its characterization as a P-gp substrate allows for investigation of transporter-mediated drug interactions and tissue-specific accumulation. The availability of a detailed preclinical PK/ADME dataset [1] provides a robust foundation for these studies.

Translational Modeling of Human DPP-4 Inhibitor Pharmacokinetics

The unique allometric scaling parameters for carmegliptin [2] provide a distinct dataset for validating and refining predictive pharmacokinetic models for the gliptin class. Researchers can use carmegliptin as a benchmark compound to test the accuracy of allometry-based and physiologically-based pharmacokinetic (PBPK) models, given its divergence from other gliptins.

Structure-Activity Relationship (SAR) and DPP-4 Binding Mode Analysis

The solved X-ray crystal structure of carmegliptin bound to DPP-4 [3] offers a high-resolution template for structure-based drug design. Researchers can use this structure to understand how the pyrrolidinone scaffold and fluoromethylpyrrolidone moiety engage the active site, providing a basis for designing novel DPP-4 inhibitors or optimizing binding properties.

Reference Compound for In Vitro DPP-4 Enzyme Assays

With a well-defined IC50 of 10.3 nM against human recombinant DPP-4 , carmegliptin serves as a reliable reference inhibitor for establishing and validating in vitro DPP-4 enzyme assays. Its potency allows for clear signal windows in screening campaigns, and its distinct scaffold provides a useful comparator for novel chemical entities.

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